molecular formula C13H23Cl2N3O3S B6196703 4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride CAS No. 1605624-10-9

4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride

Cat. No.: B6196703
CAS No.: 1605624-10-9
M. Wt: 372.3
InChI Key:
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Description

4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride typically involves the reaction of 4-methoxybenzenesulfonyl chloride with N-(2-aminoethyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission . The compound may also interact with other molecular pathways, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide dihydrochloride
  • N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide
  • 4-hydroxy-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide

Uniqueness

4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride is unique due to the presence of both the methoxy group and the sulfonamide group, which confer specific chemical and biological properties. The methoxy group can participate in various chemical reactions, while the sulfonamide group is known for its pharmacological activity .

Properties

CAS No.

1605624-10-9

Molecular Formula

C13H23Cl2N3O3S

Molecular Weight

372.3

Purity

95

Origin of Product

United States

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